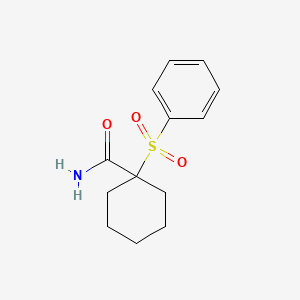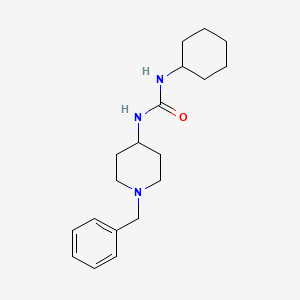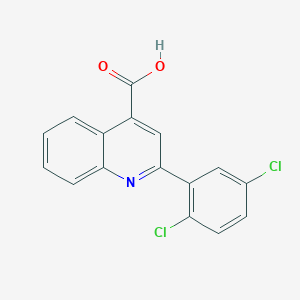
1-(phenylsulfonyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)cyclohexanecarboxamide, also known as PSC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PSC belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, PSC has shown to have additional properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)cyclohexanecarboxamide varies depending on the disease being studied. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide inhibits the activity of Hsp90, leading to the degradation of client proteins and apoptosis. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide activates KATP channels, leading to depolarization of the cell membrane and insulin secretion. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide induces apoptosis by inhibiting the activity of Hsp90. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide stimulates insulin secretion by activating KATP channels. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its specificity for Hsp90 inhibition. 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to selectively inhibit the activity of Hsp90 without affecting other chaperone proteins. This specificity allows for more targeted and effective cancer treatment. However, one limitation of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
Zukünftige Richtungen
There are many potential future directions for 1-(phenylsulfonyl)cyclohexanecarboxamide research. One area of interest is the development of 1-(phenylsulfonyl)cyclohexanecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(phenylsulfonyl)cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be studied in the context of other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Finally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be investigated for its potential use in other areas of medicine, such as cardiovascular disease or autoimmune disorders.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain 1-(phenylsulfonyl)cyclohexanecarboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)cyclohexanecarboxamide has been studied extensively for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is essential for their survival. Inhibition of Hsp90 by 1-(phenylsulfonyl)cyclohexanecarboxamide leads to the degradation of client proteins, resulting in cell death.
In diabetes research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to stimulate insulin secretion from pancreatic beta cells. This effect is mediated by the activation of the ATP-sensitive potassium (KATP) channels in beta cells. Activation of KATP channels leads to depolarization of the cell membrane, which triggers insulin secretion.
In neurodegenerative disease research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(phenylsulfonyl)cyclohexanecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBUBKNIMKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5684965.png)

